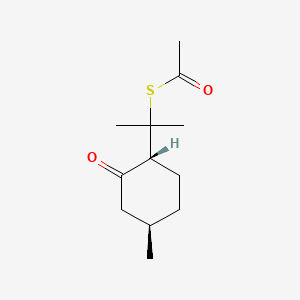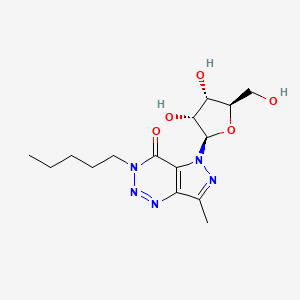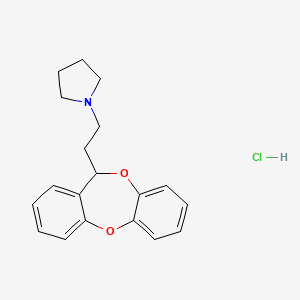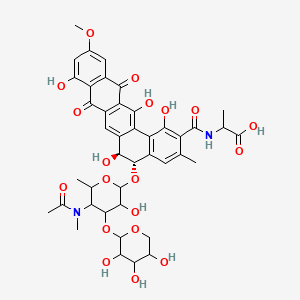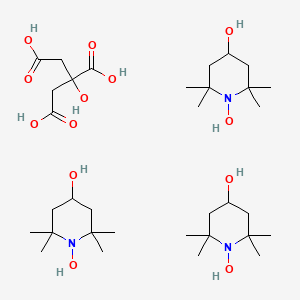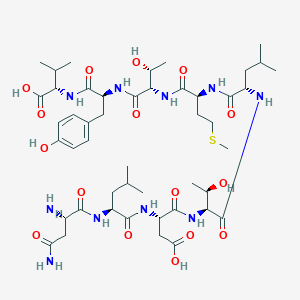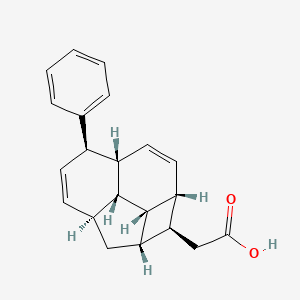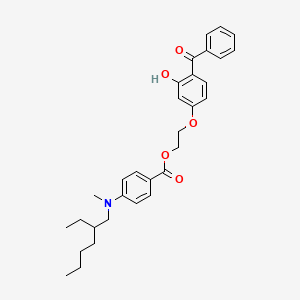
1-(2-(p-Anisidino)propyl)-4-phenethylpiperazine dioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(p-Anisidino)propyl)-4-phenethylpiperazine dioxalate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a p-anisidino group, a propyl chain, and a phenethylpiperazine moiety. The dioxalate salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(p-Anisidino)propyl)-4-phenethylpiperazine dioxalate typically involves multiple steps. One common method starts with the reaction of p-anisidine with an appropriate aldehyde to form an imine intermediate. This intermediate is then reduced to form the corresponding amine. The amine is subsequently reacted with a phenethylpiperazine derivative under controlled conditions to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-(p-Anisidino)propyl)-4-phenethylpiperazine dioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the p-anisidino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
1-(2-(p-Anisidino)propyl)-4-phenethylpiperazine dioxalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic reactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(p-Anisidino)propyl)-4-phenethylpiperazine dioxalate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved can include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Anilino Triazolopyrimidines: These compounds share structural similarities and are also investigated for their biological activities.
p-Substituted Aniline Derivatives: These compounds exhibit similar reactivity and are used in various chemical reactions.
Uniqueness
1-(2-(p-Anisidino)propyl)-4-phenethylpiperazine dioxalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dioxalate salt form enhances its solubility and stability, making it more suitable for certain applications compared to similar compounds.
Properties
CAS No. |
91098-42-9 |
|---|---|
Molecular Formula |
C26H35N3O9 |
Molecular Weight |
533.6 g/mol |
IUPAC Name |
4-methoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid |
InChI |
InChI=1S/C22H31N3O.2C2H2O4/c1-19(23-21-8-10-22(26-2)11-9-21)18-25-16-14-24(15-17-25)13-12-20-6-4-3-5-7-20;2*3-1(4)2(5)6/h3-11,19,23H,12-18H2,1-2H3;2*(H,3,4)(H,5,6) |
InChI Key |
OQTPVKCOFSLMKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCN(CC1)CCC2=CC=CC=C2)NC3=CC=C(C=C3)OC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




